![molecular formula C21H21BrN2O4 B4641770 5-(2-bromo-4-butoxy-5-methoxybenzylidene)-1-phenyl-2,4-imidazolidinedione](/img/structure/B4641770.png)
5-(2-bromo-4-butoxy-5-methoxybenzylidene)-1-phenyl-2,4-imidazolidinedione
Description
Synthesis Analysis
The synthesis of compounds similar to the one typically involves multi-step reactions, including condensation, bromination, and other specialized reactions to introduce specific functional groups. For example, derivatives of thiazolidinedione have been synthesized through direct acylation and condensation reactions, demonstrating the complexity and precision required in synthesizing such compounds (Popov-Pergal et al., 2010).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography and other spectroscopic methods. For instance, the crystal structure analysis of certain imidazolidinediones and thiazolidinediones reveals intricate details about their molecular geometry, including dihedral angles and intramolecular hydrogen bonding, which significantly influence their reactivity and interactions (Zhu & Qiu, 2011).
Chemical Reactions and Properties
Chemical reactions involving imidazolidinediones and thiazolidinediones include bromination, hydrogenation, and interactions with various reagents, leading to a range of products with potential biological activity. The specificity of these reactions depends on the substituents present on the core rings and the reaction conditions, such as solvents and catalysts used (Amorim et al., 1992).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and can be influenced by factors like the presence of specific functional groups and intermolecular interactions within the crystal lattice (Hu & Chen, 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential biological activity, are informed by the compound's molecular framework. For example, the presence of electron-withdrawing or electron-donating groups can significantly affect a compound's ability to undergo specific reactions or bind to biological targets, thereby influencing its utility in pharmaceutical applications or material science (Sheppard & Wiggan, 1971).
properties
IUPAC Name |
(5E)-5-[(2-bromo-4-butoxy-5-methoxyphenyl)methylidene]-1-phenylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-3-4-10-28-19-13-16(22)14(12-18(19)27-2)11-17-20(25)23-21(26)24(17)15-8-6-5-7-9-15/h5-9,11-13H,3-4,10H2,1-2H3,(H,23,25,26)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBORIFYIOEVGC-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C(=C1)Br)C=C2C(=O)NC(=O)N2C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C=C(C(=C1)Br)/C=C/2\C(=O)NC(=O)N2C3=CC=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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